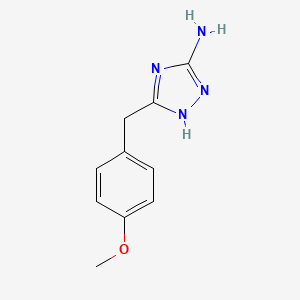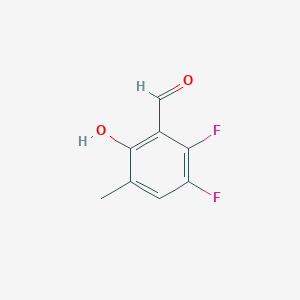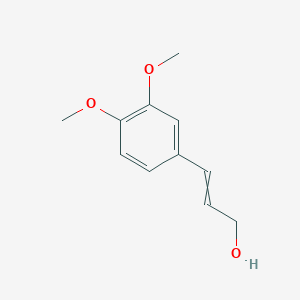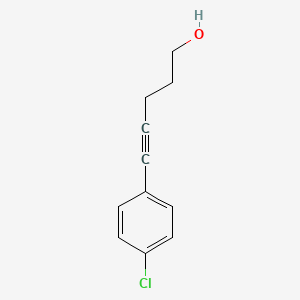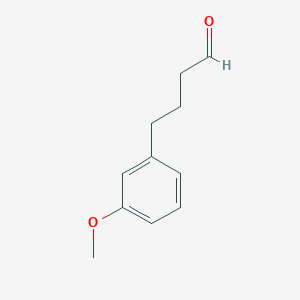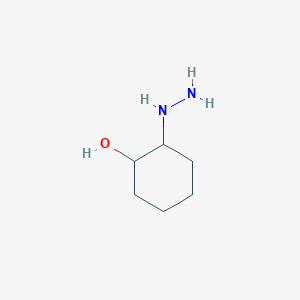
(1R,2R)-2-Hydrazinylcyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-Hydrazinylcyclohexanol is a chiral organic compound with significant potential in various fields of chemistry and biochemistry. This compound features a cyclohexane ring with a hydroxyl group and a hydrazine group attached to adjacent carbon atoms, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-Hydrazinylcyclohexanol typically involves the reduction of a precursor compound, such as (1R,2R)-2-nitrocyclohexanol. The reduction can be achieved using hydrazine hydrate in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product with high enantiomeric purity.
Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure consistent quality and yield. The process includes the preparation of the precursor, its reduction, and subsequent purification steps such as crystallization or chromatography to obtain pure this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form cyclohexylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrazine hydrate or sodium borohydride are typically used.
Substitution: Reactions are often carried out in polar solvents like ethanol or methanol, with the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Reduction: Cyclohexylamines.
Substitution: Various substituted cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
(1R,2R)-2-Hydrazinylcyclohexanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-Hydrazinylcyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can alter biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
(1R,2R)-2-Aminocyclohexanol: Similar structure but with an amino group instead of a hydrazine group.
(1R,2R)-2-Hydroxycyclohexanone: Contains a ketone group instead of a hydrazine group.
(1R,2R)-2-Hydrazinylcyclohexanone: Similar structure but with a ketone group in place of the hydroxyl group.
Propiedades
Fórmula molecular |
C6H14N2O |
|---|---|
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
2-hydrazinylcyclohexan-1-ol |
InChI |
InChI=1S/C6H14N2O/c7-8-5-3-1-2-4-6(5)9/h5-6,8-9H,1-4,7H2 |
Clave InChI |
ARQGIKLKSPYVME-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)NN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


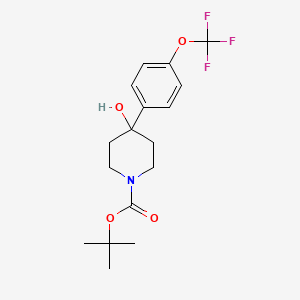
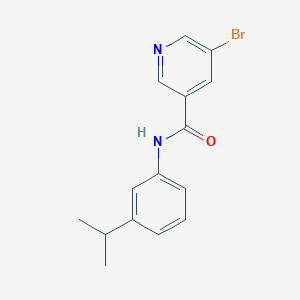
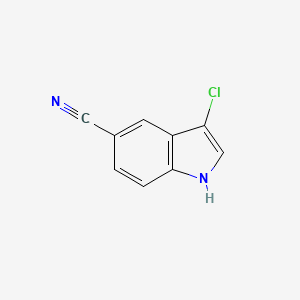
![Methyl 5-chloro-2-[(chloroacetyl)amino]benzoate](/img/structure/B8769370.png)
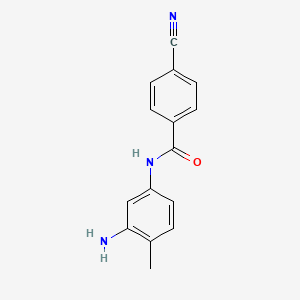

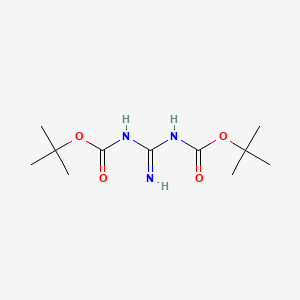
![6-Chloro-3-methyl-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B8769397.png)
